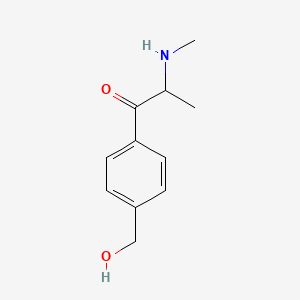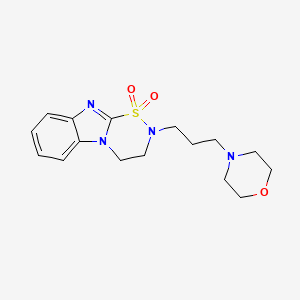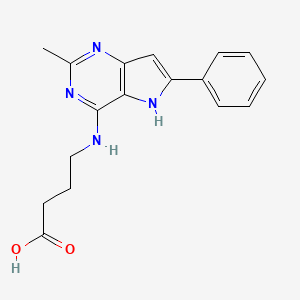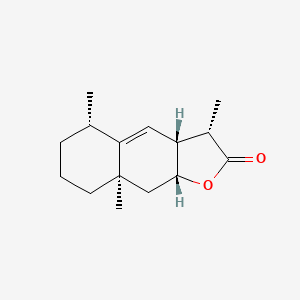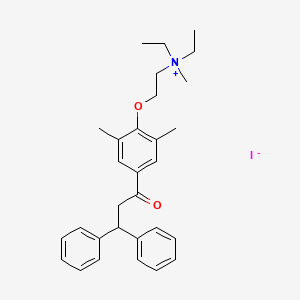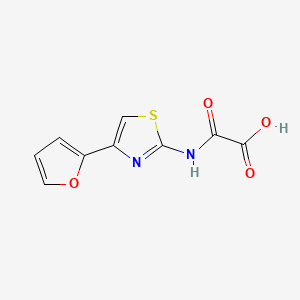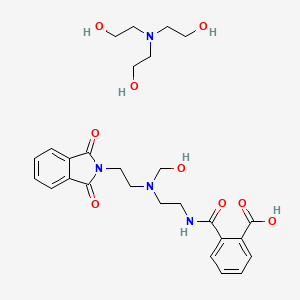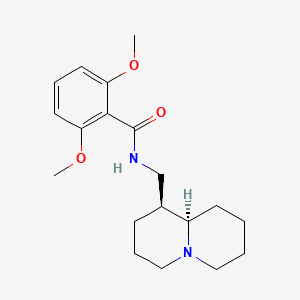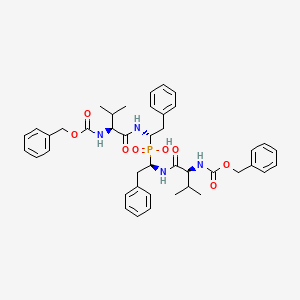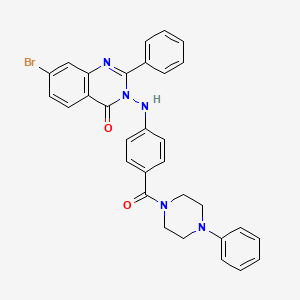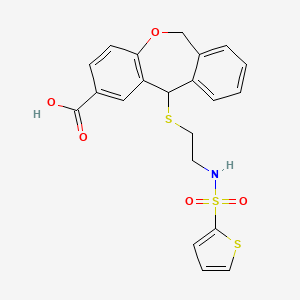
4H-Pyrrolo(1,2-a)benzimidazole-4-ethanamine, 2-(4-chlorophenyl)-N,N-diethyl-3-phenyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrrolo(1,2-a)benzimidazole-4-ethanamine, 2-(4-chlorophenyl)-N,N-diethyl-3-phenyl-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo(1,2-a)benzimidazole-4-ethanamine, 2-(4-chlorophenyl)-N,N-diethyl-3-phenyl-, dihydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring structure.
Substitution Reactions: Introduction of functional groups such as the 4-chlorophenyl and N,N-diethyl groups.
Purification Steps: Crystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: To handle the volume of reactants.
Automated Systems: For precise control of reaction conditions.
Quality Control: Ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Potential therapeutic uses, such as in drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyrrolo(1,2-a)benzimidazole Derivatives: Compounds with similar core structures but different functional groups.
Phenyl-Substituted Amines: Compounds with similar amine groups but different ring structures.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
174657-49-9 |
|---|---|
Fórmula molecular |
C28H30Cl3N3 |
Peso molecular |
514.9 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C28H28ClN3.2ClH/c1-3-30(4-2)18-19-31-25-12-8-9-13-26(25)32-20-24(21-14-16-23(29)17-15-21)27(28(31)32)22-10-6-5-7-11-22;;/h5-17,20H,3-4,18-19H2,1-2H3;2*1H |
Clave InChI |
MZCPOMJDNIAFNF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C2=CC=CC=C2N3C1=C(C(=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


